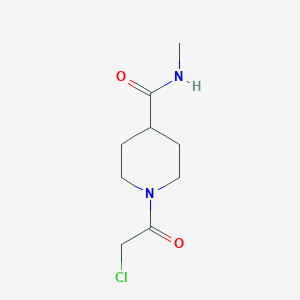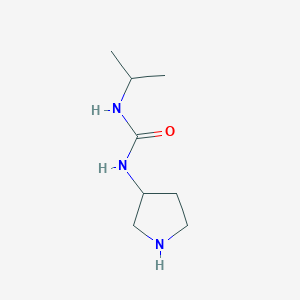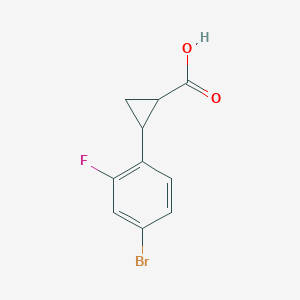
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound that has gained much attention in the field of medicinal chemistry due to its potential biological properties. It is a white powdery substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8BrFO2/c11-5-1-2-6 (9 (12)3-5)7-4-8 (7)10 (13)14/h1-3,7-8H,4H2, (H,13,14) . This indicates that the molecule consists of a bromo-fluorophenyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group. Physical and Chemical Properties Analysis
The molecular weight of this compound is 259.07 g/mol . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Electrooptical Properties
- A study investigated substituents like fluoro, chloro, bromo, and cyano in phenolic moieties, leading to the production of low melting esters with large nematic ranges. This research found that compounds with 4-n-alkyl-2-fluorophenyl exhibited useful electrooptical properties, indicating potential applications in electrooptical devices (Gray & Kelly, 1981).
Synthetic Methodology
- A high-yield synthesis method was established for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating the effectiveness of multi-step nucleophilic substitution reactions in synthesizing complex cyclopropane derivatives (Zhou et al., 2021).
Chemical Structure Analysis
- Research on the structure of similar cyclopropane derivatives, like (R)-(+)-1-fluoro-2,2-diphenylclopropanecarboxylic acid, has been conducted using X-ray diffraction methods. This highlights the importance of understanding molecular geometry and bonding in developing applications for such compounds (Ries & Bernal, 1985).
Potential Biological Activity
- Cyclopropylcarboxylic acids and esters with bromophenol moieties were investigated as inhibitors of carbonic anhydrase, an enzyme linked to various physiological functions. This suggests that derivatives of cyclopropane carboxylic acids may have significant biological activities (Boztaş et al., 2015).
Hydrogen Bonding Studies
- A study on 2-fluoro-2-phenylcyclopropane derivatives, including 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, showed potential involvement of C–F bonds in hydrogen bonding. This provides insight into the intermolecular interactions of such compounds (Fröhlich et al., 2006).
Application in Synthesis of Bioactive Compounds
- Various syntheses have been explored to produce derivatives of cyclopropane carboxylic acids, indicating their potential utility in creating bioactive compounds for diverse applications, such as antifungal, antimicrobial, and antiviral agents (Coleman & Hudson, 2016).
Safety and Hazards
Wirkmechanismus
Result of Action
The molecular and cellular effects of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEUTHYNOREMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935674-08-1 | |
| Record name | rac-(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


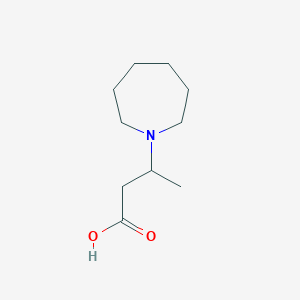

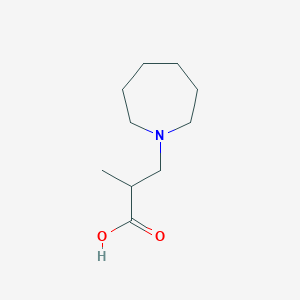
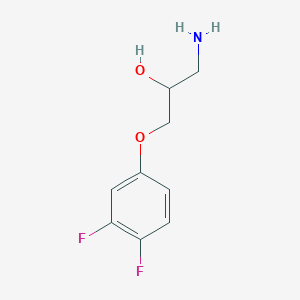
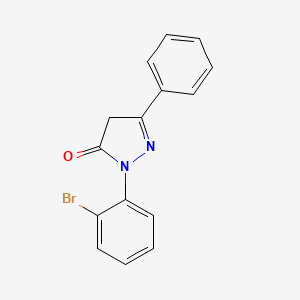
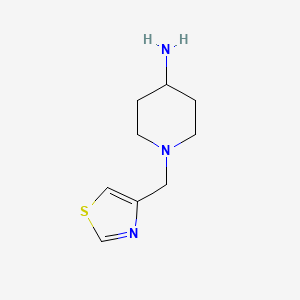
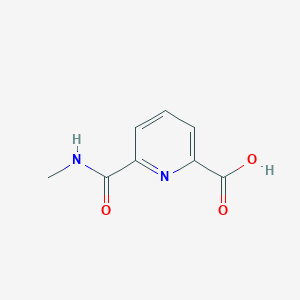
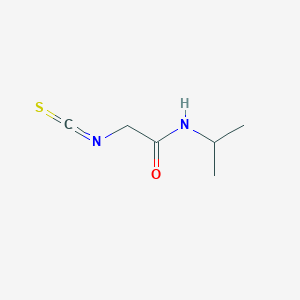
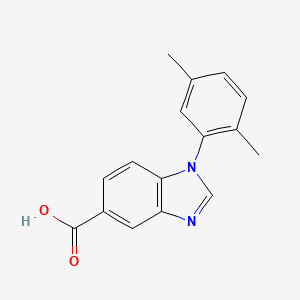
![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
